JNJ-28583113: A Technical Guide to its Mechanism of Action as a TRPM2 Antagonist
JNJ-28583113: A Technical Guide to its Mechanism of Action as a TRPM2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-28583113 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel, a key player in cellular responses to oxidative stress and inflammation. This technical guide provides an in-depth overview of the mechanism of action of JNJ-28583113, detailing its molecular target, downstream signaling effects, and its impact on cellular functions. The information is compiled from preclinical studies and is intended to provide researchers and drug development professionals with a comprehensive understanding of this compound's pharmacological profile.
Core Mechanism of Action: TRPM2 Antagonism
JNJ-28583113 exerts its effects by directly inhibiting the activity of the TRPM2 ion channel.[1][2] TRPM2 is a calcium-permeable non-selective cation channel that is activated by intracellular ADP-ribose (ADPR) and reactive oxygen species (ROS).[3] By blocking this channel, JNJ-28583113 prevents the influx of calcium (Ca2+) that is a critical step in the signaling cascade initiated by oxidative stress.[1][2]
The primary mechanism of action can be visualized as follows:
Quantitative Data: Potency and Efficacy
JNJ-28583113 has demonstrated potent antagonist activity against TRPM2 channels from different species in in vitro assays. The half-maximal inhibitory concentrations (IC50) highlight its efficacy.
| Species | IC50 (nM) |
| Human | 126 |
| Chimpanzee | 100 |
| Rat | 25 |
| Table 1: In Vitro Potency of JNJ-28583113 against TRPM2.[4] |
In vivo studies have shown that JNJ-28583113 is brain-penetrant. A single subcutaneous dose of 10 mg/kg in rats resulted in a brain concentration of 400 ng/mL.[4] However, the compound is rapidly metabolized, which may limit its systemic bioavailability and duration of action.[1][2]
Downstream Signaling Pathways and Cellular Effects
The inhibition of TRPM2-mediated calcium influx by JNJ-28583113 leads to several key downstream cellular effects.
Modulation of GSK3 Phosphorylation
One of the significant downstream effects of JNJ-28583113 is the modulation of Glycogen Synthase Kinase 3 (GSK3) alpha and beta phosphorylation.[1][2] Oxidative stress is known to cause dephosphorylation (activation) of GSK3. JNJ-28583113 blocks this process, leading to a recovery in the phosphorylation of GSK3α and GSK3β.[4]
Protection Against Oxidative Stress-Induced Cell Death
JNJ-28583113 has been shown to protect cells from death induced by oxidative stress.[1][2][4] In vitro experiments using HeLa cells demonstrated that a 10 μM concentration of JNJ-28583113 for one hour was sufficient to prevent cell death induced by up to 1 mM of hydrogen peroxide (H₂O₂).[4] The compound also protected against morphological changes in HeLa cells induced by H₂O₂.[4]
Suppression of Microglial Cytokine Release
In the context of neuroinflammation, JNJ-28583113 has been shown to suppress the release of pro-inflammatory cytokines from microglia.[1][2][4] This suggests a potential role for JNJ-28583113 in modulating neuroinflammatory processes where TRPM2 activation is implicated.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the mechanism of action of JNJ-28583113. It is important to note that these are generalized methods and the specific protocols from the original research may have differed.
Calcium Flux Assay
This assay measures changes in intracellular calcium concentration in response to TRPM2 activation and its inhibition by JNJ-28583113.
Principle: Cells overexpressing TRPM2 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4). Activation of TRPM2 by an agonist (e.g., H₂O₂) leads to calcium influx, which is detected as an increase in fluorescence. The inhibitory effect of JNJ-28583113 is quantified by its ability to reduce this fluorescence increase.
Protocol:
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Cell Culture: HEK293 cells stably overexpressing human TRPM2 are cultured in appropriate media.
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Dye Loading: Cells are incubated with a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.
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Compound Incubation: Cells are pre-incubated with varying concentrations of JNJ-28583113 or vehicle control for a specified period.
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Agonist Stimulation and Measurement: Baseline fluorescence is recorded. An agonist such as H₂O₂ is then added to stimulate TRPM2 channels, and the change in fluorescence is monitored over time using a fluorescence plate reader.
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Data Analysis: The increase in fluorescence intensity is calculated and IC50 values for JNJ-28583113 are determined by plotting the percentage inhibition against the compound concentration.
Whole-Cell Electrophysiology
This technique directly measures the ion currents flowing through TRPM2 channels in the cell membrane.
Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell. The membrane patch is then ruptured to allow electrical access to the cell's interior. The voltage across the membrane is clamped at a specific value, and the currents flowing through the ion channels are recorded.
Protocol:
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Cell Preparation: HEK293 cells expressing TRPM2 are plated on coverslips.
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Pipette Preparation: Glass micropipettes are filled with an intracellular solution containing ADPR to activate TRPM2 channels from within the cell.
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Recording: A whole-cell patch-clamp configuration is established. The membrane potential is held at a constant voltage (e.g., -60 mV).
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Compound Application: JNJ-28583113 is applied to the extracellular solution at various concentrations (e.g., 3 nM, 30 nM, and 1 µM).[4]
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Data Acquisition and Analysis: The inward currents mediated by TRPM2 are recorded before and after the application of JNJ-28583113. The percentage of current inhibition is calculated to determine the compound's effect.
Western Blot for GSK3 Phosphorylation
This assay is used to detect the phosphorylation status of GSK3α and GSK3β.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is probed with antibodies specific for the phosphorylated forms of GSK3α (Ser21) and GSK3β (Ser9), as well as with antibodies for the total GSK3 proteins to normalize the data.
Protocol:
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Cell Treatment: hTRPM2-HEK cells are treated with 300 µM H₂O₂ for 10 minutes in the presence or absence of 10 µM JNJ-28583113.[4]
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Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.
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Protein Quantification: The total protein concentration in each lysate is determined.
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Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-GSK3α/β and total GSK3α/β, followed by incubation with a secondary antibody conjugated to an enzyme for detection.
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Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the ratio of phosphorylated to total GSK3.
Oxidative Stress-Induced Cell Death Assay
This assay assesses the protective effect of JNJ-28583113 against cell death caused by oxidative stress.
Principle: HeLa cells are treated with H₂O₂ to induce oxidative stress and subsequent cell death. Cell viability is measured using a colorimetric assay such as the MTT assay, which measures mitochondrial metabolic activity.
Protocol:
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Cell Culture: HeLa cells are seeded in 96-well plates.
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Compound Treatment: Cells are pre-treated with 10 µM JNJ-28583113 for 1 hour.[4]
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Induction of Oxidative Stress: Cells are then exposed to varying concentrations of H₂O₂ (up to 1 mM) for a specified duration (e.g., 24 hours).[4]
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Viability Assessment: An MTT solution is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then dissolved, and the absorbance is measured to determine the percentage of viable cells relative to untreated controls.
Microglial Cytokine Release Assay
This assay measures the effect of JNJ-28583113 on the release of pro-inflammatory cytokines from microglia.
Principle: Microglial cells are stimulated with a pro-inflammatory agent such as lipopolysaccharide (LPS). The concentration of cytokines (e.g., TNF-α, IL-6) released into the cell culture supernatant is then measured using an enzyme-linked immunosorbent assay (ELISA).
Protocol:
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Microglia Culture: Primary microglia or a microglial cell line are cultured in appropriate media.
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Compound Treatment: The cells are pre-treated with JNJ-28583113 at various concentrations.
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Stimulation: The microglia are then stimulated with LPS to induce an inflammatory response and cytokine release.
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Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.
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ELISA: The concentration of specific cytokines in the supernatant is quantified using commercially available ELISA kits according to the manufacturer's instructions.
Conclusion
JNJ-28583113 is a potent and selective TRPM2 antagonist with a clear mechanism of action that involves the inhibition of calcium influx in response to oxidative stress. Its ability to modulate downstream signaling pathways, protect against cell death, and suppress inflammatory responses in microglia highlights its potential as a pharmacological tool and a lead compound for the development of therapeutics targeting conditions where TRPM2-mediated pathology is implicated. While its rapid in vivo metabolism presents a challenge for systemic administration, its brain-penetrant nature makes it a valuable compound for central nervous system research. Further optimization of its pharmacokinetic properties could enhance its therapeutic potential.
References
- 1. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Pharmacology of JNJ-28583113: A novel TRPM2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
